[3-(4-chlorobenzyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
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Overview
Description
[3-(4-chlorobenzyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid: is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chlorobenzyl group attached to an indole moiety, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-chlorobenzyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid typically involves the reaction of 4-chlorobenzyl chloride with indole-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and as a precursor in organic synthesis .
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and signaling molecules. The compound’s structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies .
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is investigated for its anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [3-(4-chlorobenzyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
[1-(4-chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid: Another synthetic compound with a chlorobenzyl group and similar biological activities.
Uniqueness: The presence of the chlorobenzyl group in [3-(4-chlorobenzyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid imparts unique chemical and biological properties. This structural feature enhances its ability to interact with specific biological targets, making it a valuable compound for drug development and scientific research .
Properties
Molecular Formula |
C17H14ClNO3 |
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Molecular Weight |
315.7 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2-oxo-3H-indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H14ClNO3/c18-12-7-5-11(6-8-12)9-14-13-3-1-2-4-15(13)19(17(14)22)10-16(20)21/h1-8,14H,9-10H2,(H,20,21) |
InChI Key |
DJNJFQSPPAANPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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